
Laurolitsine
概要
説明
ノルボルジンは、モノミ科に属し、抗酸化、抗がん、肝保護、神経保護、抗糖尿病などの幅広い薬理効果を示します .
2. 製法
合成経路と反応条件: ノルボルジンは、さまざまな化学経路で合成できます。一般的な方法の1つは、Peumus boldus Molinaの葉からの抽出です。 ノルボルジンはクロマトグラフィー技術を用いて単離され、その構造は1D-および2D-NMR、UV、IR、およびHRFABMSなどの分光法によって解明されます .
工業的製造方法: ノルボルジンの工業的製造は、通常、植物源からの大規模抽出を伴います。Peumus boldusの葉を収穫し、乾燥させて溶媒抽出します。 粗抽出物をクロマトグラフィー技術を用いて精製し、純粋な形でノルボルジンを単離します .
準備方法
Synthetic Routes and Reaction Conditions: Norboldine can be synthesized through various chemical routes. One common method involves the extraction from the leaves of Peumus boldus Molina. The compound is isolated using chromatographic techniques and its structure is elucidated via spectral methods such as 1D- and 2D-NMR, UV, IR, and HRFABMS .
Industrial Production Methods: Industrial production of norboldine typically involves large-scale extraction from plant sources. The leaves of Peumus boldus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate norboldine in its pure form .
化学反応の分析
反応の種類: ノルボルジンは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ノルボルジンは、酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: ノルボルジンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
主要な生成物:
酸化: ノルボルジンの酸化は、通常、キノン誘導体の生成につながります。
還元: 還元反応は、使用される特定の条件と試薬に応じて、ノルボルジンのさまざまな還元形態を生じます。
4. 科学研究への応用
ノルボルジンは、幅広い科学研究への応用があります:
化学: ノルボルジンは、他の複雑なアルカロイドの合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。
生物学: 神経保護効果の潜在性と、神経細胞における酸化ストレスを軽減する能力について研究されています。
医学: ノルボルジンは、抗酸化作用と神経保護作用により、てんかん、アルツハイマー病、パーキンソン病などの神経疾患の治療に有望です.
科学的研究の応用
Pharmacological Properties
Antihyperglycemic Effects
Laurolitsine has demonstrated significant antihyperglycemic properties. In studies involving ob/ob mice, it exhibited potent effects in lowering blood glucose levels. The mechanisms underlying these effects are believed to involve the modulation of metabolic pathways, particularly through the activation of AMP-activated protein kinase (AMPK) and regulation of gut microbiota .
Antihyperlipidemic Effects
In addition to its antihyperglycemic effects, this compound has shown promising results in managing lipid metabolism. It was observed to improve lipid profiles in diabetic models, suggesting its potential as a therapeutic agent for conditions associated with dyslipidemia .
Pharmacokinetics
Recent studies have established a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in biological matrices. Key pharmacokinetic parameters were determined through studies on Sprague-Dawley rats:
Administration Route | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Tissue Concentration (ng/g) |
---|---|---|---|---|
Intravenous | 0.083 | 1.67 | - | Liver: 905.12 |
Oral | 0.47 | 3.73 | 18.17 | Gastrointestinal tract: 26,015.33 |
The study revealed that this compound had a low oral bioavailability and was predominantly concentrated in the gastrointestinal tract, liver, and lungs shortly after administration .
Case Studies
- Diabetes Management in Mice
-
Tissue Distribution Study
- In a pharmacokinetic study using LC-MS/MS, researchers tracked the distribution of this compound across various tissues post-administration. Results indicated significant accumulation in the liver and gastrointestinal tract, providing insights into its bioactive potential and therapeutic applications .
作用機序
ノルボルジンは、複数のメカニズムを通じてその効果を発揮します:
抗酸化活性: フリーラジカルを捕捉し、酸化ストレスを軽減し、神経損傷を防ぎます。
神経保護メカニズム: ノルボルジンは、アセチルコリンエステラーゼとブチリルコリンエステラーゼの活性を抑制し、コネキシン-43ヘミチャネルをブロックし、NF-κβ媒介インターロイキン放出とグルタミン酸興奮毒性を軽減します.
分子標的と経路: ノルボルジンは、セロトニン、ドーパミン、オピオイド、コリン作動性受容体を標的にするため、神経行動障害の治療に効果的です.
類似化合物との比較
ノルボルジンは、以下の他の類似のアルカロイドと比較されます:
ボルジン: 同じ植物に由来する別のアルカロイドで、抗酸化作用と肝保護作用が知られています。
ノリスボルジン: 抗炎症作用と神経保護作用を持つ天然イソキノリンアルカロイド.
N-シアノメチルノルボルジン: 血管弛緩作用を持つノルボルジンの誘導体.
独自性: 複数の分子標的と経路に相互作用する能力は、ノルボルジンを科学研究と製薬開発における汎用性の高い化合物にします .
生物活性
Laurolitsine, an aporphine alkaloid primarily derived from the bark of Litsea glutinosa, has garnered attention for its significant biological activities, particularly its antidiabetic effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential.
Pharmacokinetics and Tissue Distribution
A study conducted by Liu et al. (2021) established a robust LC-MS/MS method to investigate the pharmacokinetics of this compound in Sprague-Dawley rats. The study revealed important pharmacokinetic parameters following both intravenous and oral administration:
Administration Route | Dose (mg/kg) | (h) | (h) | Oral Bioavailability (%) |
---|---|---|---|---|
Intravenous | 2.0 | 0.083 | 1.67 | - |
Oral | 10.0 | 0.47 | 3.73 | 18.17 |
The study found that this compound exhibited high concentrations in the gastrointestinal tract, liver, lungs, and kidneys shortly after administration, indicating significant tissue distribution capabilities. However, it showed low excretion rates in urine and feces, suggesting extensive metabolism or retention within tissues .
Antidiabetic Effects
This compound has been shown to exhibit potent antihyperglycemic and antihyperlipidemic effects in various animal models. A recent study by Zhou et al. (2022) demonstrated that this compound significantly improved glucose metabolism and lipid profiles in ob/ob diabetic mice. The compound was found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid homeostasis:
- Mechanisms of Action :
Case Studies and Experimental Findings
In vivo studies using the db/db mouse model provided further insights into the therapeutic potential of this compound:
- Weight Loss : Mice treated with this compound exhibited significant weight loss compared to controls.
- Biochemical Improvements : Serum biochemical analyses indicated enhanced liver function and reduced markers of renal stress.
- Pathological Examination : Histological evaluations showed protective effects on pancreatic islets, suggesting a potential for preserving insulin-producing cells under diabetic conditions .
Cytotoxicity and Antibacterial Activity
Research has also explored the cytotoxic properties of this compound against various cancer cell lines. In vitro assays indicated that while this compound possesses some cytotoxic activity, it is selective and does not induce significant toxicity at therapeutic doses. For example, studies have reported IC50 values for related aporphine alkaloids against MCF7 (breast cancer) cells, demonstrating potential as an anticancer agent .
特性
IUPAC Name |
1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJVURXKAZJRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Laurolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5890-18-6 | |
Record name | Laurolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | Laurolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。